molecular formula C20H22N2O4S B2593874 N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-48-0

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2593874
CAS No.: 892855-48-0
M. Wt: 386.47
InChI Key: HCUCKAFHHRTAEP-UHFFFAOYSA-N
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Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, an amide group, and three methoxy groups . Benzothiazoles are heterocyclic compounds that have been studied for their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with appropriate acids . The isopropyl group, trimethoxybenzamide group might be introduced in subsequent steps .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of the amide and methoxy groups may influence the overall geometry and electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amide group might participate in hydrolysis or condensation reactions. The benzothiazole ring could potentially undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and nonpolar benzothiazole ring could impact its solubility. The compound’s melting point, boiling point, and other properties would depend on the intermolecular forces present .

Scientific Research Applications

Thiazole Derivatives in Drug Development

Thiazole derivatives are widely recognized for their significant biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. They are an essential part of many natural and synthetic bioactive molecules. The structural diversity of thiazole derivatives allows for their application in various therapeutic areas, demonstrating their importance in drug discovery and development processes.

Recent research emphasizes the pharmacological potential of thiazole and benzothiazole derivatives, particularly in antimicrobial and anticancer applications. The structural modification of these compounds has led to the development of new drugs with enhanced activities and reduced toxicity, making the thiazole scaffold a versatile and valuable entity in medicinal chemistry (Leoni et al., 2014).

Antioxidant and Anti-inflammatory Applications

Thiazole derivatives have also shown promising antioxidant and anti-inflammatory activities. These properties are crucial in the development of treatments for diseases where oxidative stress and inflammation play a significant role. Research into benzofused thiazole derivatives has demonstrated their potential as novel antioxidant and anti-inflammatory agents, highlighting the therapeutic applications of these compounds in managing oxidative stress-related conditions (Raut et al., 2020).

Antibacterial Activity

The antibacterial properties of thiazole derivatives are another significant area of research. These compounds have shown considerable activity against various bacteria and pathogens, underlining their potential in developing new antibacterial agents. The unique properties of thiazole derivatives contribute to their effectiveness in combating microbial infections, providing a foundation for further research and development in this area (Mohanty et al., 2021).

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

Biochemical Analysis

Biochemical Properties

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression, affecting cell growth, differentiation, and apoptosis (programmed cell death) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the metabolism of certain lipids or carbohydrates, leading to changes in energy production and storage within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. For example, it may be transported into the cell via specific membrane transporters, where it can exert its effects on intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11(2)12-6-7-14-17(10-12)27-20(21-14)22-19(23)13-8-15(24-3)18(26-5)16(9-13)25-4/h6-11H,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCKAFHHRTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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